molecular formula C19H27N7O3 B14095502 1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide

1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide

Cat. No.: B14095502
M. Wt: 401.5 g/mol
InChI Key: WGLFLSDWWFGJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purin ring system

Preparation Methods

The synthesis of 1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide involves multiple stepsReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-f]purin ring system can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-f]purin derivatives, such as:

  • 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 4-hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
  • 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one . These compounds share structural similarities but differ in their functional groups and specific biological activities, highlighting the uniqueness of 1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide.

Properties

Molecular Formula

C19H27N7O3

Molecular Weight

401.5 g/mol

IUPAC Name

1-[3-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H27N7O3/c1-11-12(2)26-14-16(23(3)19(29)22-17(14)28)21-18(26)25(11)8-4-7-24-9-5-13(6-10-24)15(20)27/h13H,4-10H2,1-3H3,(H2,20,27)(H,22,28,29)

InChI Key

WGLFLSDWWFGJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.